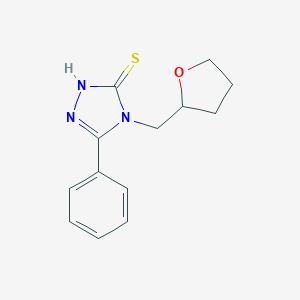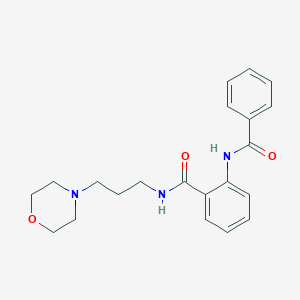
4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione is not fully understood. However, it is believed to inhibit the growth and proliferation of microorganisms and cancer cells by disrupting key cellular processes such as DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while also exhibiting low toxicity towards normal cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione in lab experiments is its broad range of potential applications. It is also relatively easy to synthesize and has been shown to exhibit low toxicity towards normal cells. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione. One area of research is the development of new materials such as polymers and nanoparticles using this compound. Another area of research is the investigation of its potential use as a corrosion inhibitor in various industries. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
In conclusion, this compound is a chemical compound that has shown great potential in various fields of scientific research. Its broad range of potential applications, low toxicity towards normal cells, and relatively easy synthesis make it an attractive compound for further study. Future research in this area has the potential to lead to new materials, treatments for cancer and other diseases, and advancements in various industries.
Synthesemethoden
The synthesis of 4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione involves the reaction of 4-phenyl-3H-1,2,4-triazole-5-thiol with epichlorohydrin in the presence of a base. The resulting product is then treated with sodium hydride and 2-bromoethanol to yield the desired compound. This method has been optimized to achieve a high yield of the product.
Wissenschaftliche Forschungsanwendungen
4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential use as a corrosion inhibitor, as well as in the development of new materials such as polymers and nanoparticles.
Eigenschaften
Molekularformel |
C13H15N3OS |
|---|---|
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H15N3OS/c18-13-15-14-12(10-5-2-1-3-6-10)16(13)9-11-7-4-8-17-11/h1-3,5-6,11H,4,7-9H2,(H,15,18) |
InChI-Schlüssel |
YPGJALXQCAQBNJ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=CC=CC=C3 |
Kanonische SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)ethyl]-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B279214.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B279222.png)
![N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide](/img/structure/B279223.png)
![N-[2-(dimethylamino)ethyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B279224.png)
![2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B279225.png)
![N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-naphthamide](/img/structure/B279227.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B279229.png)
![2-[(3-chlorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B279240.png)
![2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B279243.png)

![3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B279252.png)
![3-[(4-Methoxyphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279257.png)
![3-[(2,4-Dichlorophenoxy)methyl]-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279259.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279264.png)
